molecular formula C9H8ClNO B1457128 3-chloro-7,8-dihydroisoquinolin-5(6H)-one CAS No. 1105662-39-2

3-chloro-7,8-dihydroisoquinolin-5(6H)-one

Cat. No. B1457128
M. Wt: 181.62 g/mol
InChI Key: JOENMMZAMPPISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-7,8-dihydroisoquinolin-5(6H)-one, commonly referred to as “3-Cl-DHIQ”, is an organic compound used in scientific research. It is a member of the isoquinolinone family and is widely used in chemical synthesis, drug discovery, and in the study of biochemical and physiological effects. 3-Cl-DHIQ is a versatile compound that can be used in a variety of laboratory experiments, providing researchers with a valuable tool for furthering their research.

Scientific Research Applications

Synthesis and Transformation

3-chloro-7,8-dihydroisoquinolin-5(6H)-one serves as a key intermediate in the synthesis of various compounds. Innovative methods for the preparation of 7,8-dihydroquinoline-5(6H)-one and related compounds from 1,3-diketone, showcasing its significance in synthetic chemistry (Huang & Hartmann, 1998). Furthermore, it's used in the creation of 8-chloro-3,4-dihydroisoquinoline through processes that highlight its versatility for generating various aryl-3,4-dihydroisoquinolines, underscoring its utility in developing potential drug candidates (Hargitai et al., 2018).

Medicinal Chemistry

In medicinal chemistry, derivatives of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one have been explored for their pharmacological properties. Compounds related to this chemical structure have been synthesized to evaluate their potential as dual inhibitors of Mycobacterium tuberculosis and influenza virus, demonstrating the compound's role in the development of multifunctional therapeutic agents (Marvadi et al., 2019). This highlights its importance in addressing infectious diseases through novel therapeutic strategies.

Molecular Binding Studies

The compound and its derivatives also play a role in molecular binding studies, such as the investigation into melatonin receptor agonists and antagonists. This research sheds light on the nature of binding sites and offers insights into the design of receptor-targeted drugs, underscoring the compound's relevance in neuropharmacology and receptor studies (Faust et al., 2000).

Chemical Sensing

Additionally, derivatives of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one have been employed in the development of chemosensors for metal ions. This application is crucial for environmental monitoring and analytical chemistry, indicating the compound's utility beyond pharmaceuticals into areas like environmental science and analytical methods (Prodi et al., 2001).

Safety And Hazards

  • Safety Data Sheets : Refer to safety data sheets for detailed safety information .

Future Directions

: VWR - 3-Chloro-7,8-dihydroisoquinolin-5(6H)-one : Safety Data Sheet for 3-Chloro-7,8-dihydroisoquinolin-5(6H)-one

properties

IUPAC Name

3-chloro-7,8-dihydro-6H-isoquinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-9-4-7-6(5-11-9)2-1-3-8(7)12/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOENMMZAMPPISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(C=C2C(=O)C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-7,8-dihydroisoquinolin-5(6H)-one

CAS RN

1105662-39-2
Record name 3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Chloro-7,8-dihydro-6H-isoquinolin-5-one oxime (9.10 g; 46.3 mmol) dissolved in acetone (105 ml) and HClconc (105 ml) is heated at 60° C. for 1 hour. The reaction mixture is poured on 2N Na2CO3 and extracted with ethyl acetate three times, the organic phases are combined, dried over Na2SO4 and evaporated to dryness. Chromatography (SiO2; Hexanes/acetone 85:15) yields the desired ketone as yellowish crystals. 1H-NMR (400 MHz; DMSO-d6): 8.57 (s, 1H); 7.66 (s, 1H); 2.96 (m, 2H); 2.71 (m, 2H); 2.10 (m, 2H). MS (m/z) ES+: 182 (MH+).
Name
3-Chloro-7,8-dihydro-6H-isoquinolin-5-one oxime
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-7,8-dihydroisoquinolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
3-chloro-7,8-dihydroisoquinolin-5(6H)-one
Reactant of Route 3
3-chloro-7,8-dihydroisoquinolin-5(6H)-one
Reactant of Route 4
Reactant of Route 4
3-chloro-7,8-dihydroisoquinolin-5(6H)-one
Reactant of Route 5
Reactant of Route 5
3-chloro-7,8-dihydroisoquinolin-5(6H)-one
Reactant of Route 6
3-chloro-7,8-dihydroisoquinolin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.